molecular formula C21H22FN5O B2670908 5-Fluoro-4-(4-methoxyphenyl)-6-{4-[(pyridin-2-yl)methyl]piperazin-1-yl}pyrimidine CAS No. 2380083-60-1

5-Fluoro-4-(4-methoxyphenyl)-6-{4-[(pyridin-2-yl)methyl]piperazin-1-yl}pyrimidine

Cat. No.: B2670908
CAS No.: 2380083-60-1
M. Wt: 379.439
InChI Key: HFOZBIAHIWDSHX-UHFFFAOYSA-N
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Description

5-Fluoro-4-(4-methoxyphenyl)-6-{4-[(pyridin-2-yl)methyl]piperazin-1-yl}pyrimidine is a complex organic compound that belongs to the class of pyrimidines. This compound is characterized by the presence of a fluorine atom, a methoxyphenyl group, and a pyridinylmethyl-piperazinyl moiety attached to the pyrimidine ring. It is of significant interest in medicinal chemistry due to its potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluoro-4-(4-methoxyphenyl)-6-{4-[(pyridin-2-yl)methyl]piperazin-1-yl}pyrimidine typically involves multi-step organic reactions. One common approach is the Suzuki-Miyaura coupling reaction, which involves the cross-coupling of a boronic acid derivative with a halogenated pyrimidine under palladium catalysis . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-4-(4-methoxyphenyl)-6-{4-[(pyridin-2-yl)methyl]piperazin-1-yl}pyrimidine can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The pyridinyl moiety can be reduced to a piperidine derivative.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of 5-Hydroxy-4-(4-methoxyphenyl)-6-{4-[(pyridin-2-yl)methyl]piperazin-1-yl}pyrimidine.

    Reduction: Formation of 5-Fluoro-4-(4-methoxyphenyl)-6-{4-[(piperidin-2-yl)methyl]piperazin-1-yl}pyrimidine.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

5-Fluoro-4-(4-methoxyphenyl)-6-{4-[(pyridin-2-yl)methyl]piperazin-1-yl}pyrimidine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of cancer and neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-Fluoro-4-(4-methoxyphenyl)-6-{4-[(pyridin-2-yl)methyl]piperazin-1-yl}pyrimidine involves its interaction with specific molecular targets. It is known to inhibit dihydrofolate reductase (DHFR) with high affinity, thereby reducing the quantity of tetrahydrofolate necessary for the synthesis of pyrimidine and purine . This inhibition leads to the disruption of DNA and RNA synthesis, ultimately causing cell death, particularly in rapidly dividing cancer cells.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Fluoro-4-(4-methoxyphenyl)-6-{4-[(pyridin-2-yl)methyl]piperazin-1-yl}pyrimidine is unique due to its specific structural features, such as the combination of a fluorine atom, a methoxyphenyl group, and a pyridinylmethyl-piperazinyl moiety. These features contribute to its distinct biological activities and potential therapeutic applications.

Properties

IUPAC Name

5-fluoro-4-(4-methoxyphenyl)-6-[4-(pyridin-2-ylmethyl)piperazin-1-yl]pyrimidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22FN5O/c1-28-18-7-5-16(6-8-18)20-19(22)21(25-15-24-20)27-12-10-26(11-13-27)14-17-4-2-3-9-23-17/h2-9,15H,10-14H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFOZBIAHIWDSHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=C(C(=NC=N2)N3CCN(CC3)CC4=CC=CC=N4)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22FN5O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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